The compound is derived from the combination of a dihydroxyphenyl moiety and an ethyl-substituted pyrazole. Its molecular formula is , and it has a molecular weight of approximately 272.72 g/mol. The compound's CAS Registry Number is 1135318-57-8, which can be used for identification in chemical databases such as PubChem and ChEBI .
The synthesis of 1-(3,4-Dihydroxyphenyl)-2-(3-ethyl-1H-pyrazol-1-yl)ethanone hydrochloride typically involves multi-step organic reactions. A common synthetic route includes:
Technical parameters such as reaction temperature, time, and solvent choice are critical for optimizing yield and purity.
The molecular structure of 1-(3,4-Dihydroxyphenyl)-2-(3-ethyl-1H-pyrazol-1-yl)ethanone hydrochloride features:
Using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can provide insights into the spatial arrangement of atoms within the molecule. The presence of hydrogen bonding due to hydroxyl groups may influence its conformational stability.
The compound can participate in various chemical reactions:
These reactions are significant for understanding its behavior in biological systems and potential transformations during drug metabolism.
The mechanism of action for 1-(3,4-Dihydroxyphenyl)-2-(3-ethyl-1H-pyrazol-1-yl)ethanone hydrochloride likely involves:
Experimental studies using cell lines or animal models are essential to elucidate these mechanisms further.
Key physical and chemical properties include:
These properties are critical for formulation development in pharmaceutical applications.
The applications of 1-(3,4-Dihydroxyphenyl)-2-(3-ethyl-1H-pyrazol-1-yl)ethanone hydrochloride are diverse:
Pyrazole (C₃H₄N₂) is a five-membered di-nitrogen heterocycle first characterized by Ludwig Knorr in 1883. Its significance in drug design stems from three key properties:
Table 1: Pharmacological Profiles of Pyrazole Substituent Patterns
Position | Substituent | Biological Impact | Example Drug |
---|---|---|---|
1 | Aryl/Acetyl | Modulates bioavailability | Antipyrine (1-phenylpyrazole) |
3 | Alkyl (e.g., ethyl) | Enhances metabolic stability & selectivity | 3-ethyl-1H-pyrazole derivatives |
5 | Electrophilic groups | Increases target residence time | Celecoxib (trifluoromethyl) |
The 3-ethyl-1H-pyrazole unit in the subject compound exemplifies strategic substitution, balancing steric bulk and electron-donating effects to optimize receptor binding [3] [9].
Catechol (1,2-dihydroxybenzene) moieties confer distinctive pharmacokinetic and pharmacodynamic properties:
Table 2: Bioactivity Correlations in Catechol-Containing Compounds
Functionalization | Molecular Effect | Therapeutic Application |
---|---|---|
Free catechol | Pro-oxidant activity | Antioxidant precursors |
Methylenedioxy bridges | Stabilization against oxidation | Neuroprotective agents |
Halogenated catechols | Enhanced membrane permeability | Antimicrobials |
The subject compound’s 3,4-dihydroxyphenyl group positions it for dual antioxidant and receptor-binding roles, contingent on substituent patterning [1] [4].
Ethyl-substituted pyrazoles have evolved from early anti-inflammatories to targeted therapeutics:
Table 3: Milestones in Ethyl-Substituted Pyrazole Therapeutics
Era | Key Compound | Therapeutic Use | Limitations |
---|---|---|---|
1893 | Antipyrine | Analgesic | Hepatotoxicity |
1952 | Phenylbutazone | Anti-inflammatory | Cardiovascular toxicity |
2020s | 3-Ethylpyrazole COX-2 inhibitors | Targeted anti-inflammatories | Improved renal safety |
This hybrid compound integrates three pharmacophores with synergistic potential:
Table 4: Key Physicochemical Properties
Parameter | Predicted/Experimental Value | Significance |
---|---|---|
Molecular weight | 280.7 g/mol (hydrochloride) | Optimal for CNS penetration |
Hydrogen bond donors | 3 (pyrazole NH + two OH) | Target engagement capacity |
Topological polar surface area | 57.53 Ų | Moderate membrane permeability |
GI absorption | High | Oral bioavailability potential |
The compound’s structural duality positions it for applications in neurodegeneration, inflammation, and infection, warranting further mechanistic studies [1] [3] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0